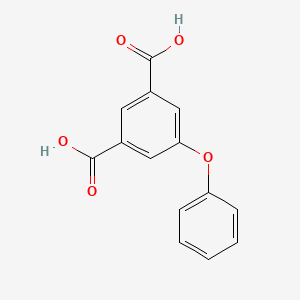
1,3-Benzenedicarboxylic acid, 5-phenoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenoxyisophthalic acid is an aromatic compound with the molecular formula C14H10O5. It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a phenoxy group. This compound is known for its applications in the synthesis of hyperbranched polymers and coordination polymers due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Phenoxyisophthalic acid can be synthesized through the polycondensation of an AB2-type monomer. The process involves the use of phosphorous pentoxide-methanesulfonic acid (PPMA) as a condensing agent and solvent. The reaction typically proceeds under controlled conditions to achieve the desired molecular weight and solubility properties .
Industrial Production Methods
In industrial settings, the synthesis of 5-phenoxyisophthalic acid may involve large-scale polycondensation reactions. The reaction conditions, such as temperature, time, and the amount of condensing agent, are optimized to ensure high yield and purity of the product. The resulting compound is then purified and characterized using techniques like gel permeation chromatography and thermogravimetric analysis .
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenoxyisophthalic acid undergoes various chemical reactions, including:
Polycondensation: Used in the synthesis of hyperbranched polymers.
Esterification: Conversion of carboxylic acid groups to ester groups using reagents like thionyl chloride and ethanol.
Common Reagents and Conditions
Phosphorous pentoxide-methanesulfonic acid (PPMA): Used as a condensing agent in polycondensation reactions.
Thionyl chloride and ethanol: Used in esterification reactions to convert carboxylic acid groups to ester groups.
Major Products Formed
Hyperbranched poly(ether ketone): Formed through polycondensation reactions.
Ethyl ester-terminated hyperbranched poly(ether ketone): Formed through esterification reactions.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5-phenoxyisophthalic acid in catalysis involves the activation of carboxylic acid groups, which facilitate the hydrolysis of cellulose. The hyperbranched structure of the polymers derived from this compound provides numerous active sites for catalytic reactions, enhancing their efficiency .
Comparaison Avec Des Composés Similaires
Similar Compounds
Terephthalic acid: Another aromatic dicarboxylic acid used in the synthesis of polymers.
Trimesic acid: Used in the synthesis of metal-organic frameworks (MOFs) like HKUST-1 and MIL-100.
Uniqueness
5-Phenoxyisophthalic acid is unique due to its phenoxy group, which imparts distinct structural and functional properties. This makes it particularly suitable for the synthesis of hyperbranched polymers and coordination polymers with specific applications in catalysis and material science .
Propriétés
Numéro CAS |
28023-55-4 |
|---|---|
Formule moléculaire |
C14H10O5 |
Poids moléculaire |
258.23 g/mol |
Nom IUPAC |
5-phenoxybenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C14H10O5/c15-13(16)9-6-10(14(17)18)8-12(7-9)19-11-4-2-1-3-5-11/h1-8H,(H,15,16)(H,17,18) |
Clé InChI |
ZZMSWJDUUZUBNA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13792206.png)

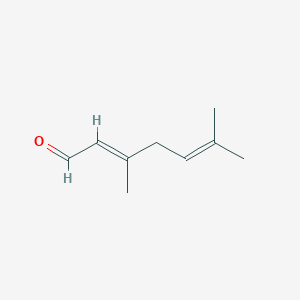
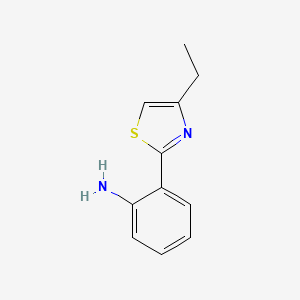

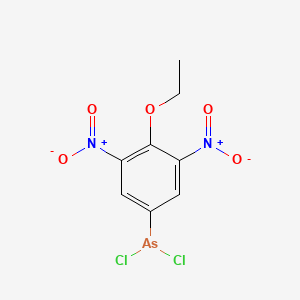
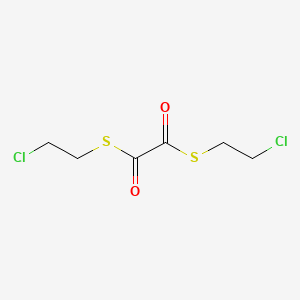
![7-Phenylsulfanylbicyclo[3.2.0]hept-2-en-6-one](/img/structure/B13792238.png)
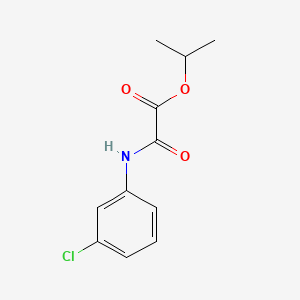
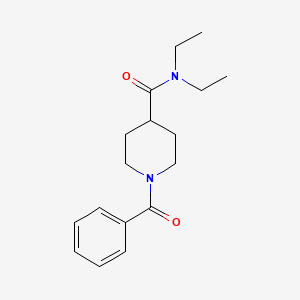

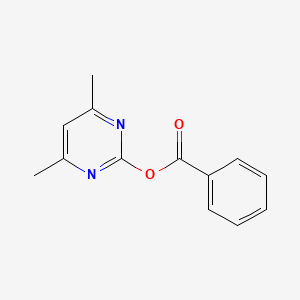
![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B13792295.png)
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792300.png)
